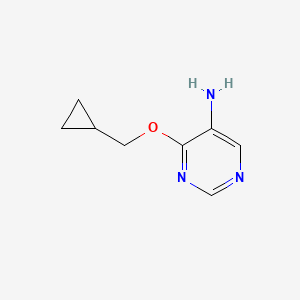

4-(Cyclopropylmethoxy)pyrimidin-5-amine

Description

Properties

Molecular Formula |

C8H11N3O |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

4-(cyclopropylmethoxy)pyrimidin-5-amine |

InChI |

InChI=1S/C8H11N3O/c9-7-3-10-5-11-8(7)12-4-6-1-2-6/h3,5-6H,1-2,4,9H2 |

InChI Key |

PTZOXRZQLQBFPE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1COC2=NC=NC=C2N |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Description

A highly efficient and industrially suitable method involves the Suzuki cross-coupling reaction between a halogenated pyrimidine intermediate and cyclopropyl boric acid as the cyclopropylmethoxy source. This method replaces less stable and costly organozinc reagents with more accessible and stable boric acid derivatives.

-

- 4-chloro-6-halopyrimidin-5-amine derivative

- Cyclopropyl boric acid

-

- Palladium catalyst, specifically tetratriphenylphosphine palladium or a combination of palladium catalysts

- Base: anhydrous potassium acetate

-

- Mixed solvent of dioxane and water (volume ratio approximately 3:2)

-

- Nitrogen atmosphere to prevent oxidation

- Temperature: 50–70 °C

- Reaction time: 18–20 hours

- Deoxygenation by nitrogen bubbling before and during the reaction

-

- Cooling to room temperature

- Filtration under reduced pressure

- Concentration and aqueous work-up with ethyl acetate extraction

- Drying over anhydrous sodium sulfate

- Purification by silica gel chromatography

Example Experimental Data

| Parameter | Details |

|---|---|

| Scale | 20 g of pyrimidine intermediate |

| Solvent | Dioxane (600 mL) + Water (400 mL) |

| Base | Potassium acetate (99.5 g, large excess) |

| Catalyst | Tetratriphenylphosphine palladium (1 g) |

| Temperature | 60 °C |

| Reaction time | 20 hours |

| Yield | 83.5% |

| Purification | Silica gel chromatography |

This method yields 4-chloro-6-cyclopropylpyrimidin-5-amine with high purity and yield, suitable for scale-up and industrial production.

Preparation of Cyclopropylmethoxy Intermediates

The cyclopropylmethoxy group is typically introduced via nucleophilic substitution of hydroxy-substituted aromatic or heteroaromatic compounds with cyclopropylmethanol or cyclopropylmethyl halides in the presence of bases.

-

- Base: potassium hydride, sodium hydride, or potassium carbonate

- Solvent: polar aprotic solvents such as N,N-dimethylformamide or N,N-dimethylacetamide

- Temperature: 10–130 °C depending on substrate and base

- Reaction time: 0.5 to 15 hours

-

- Acidification to pH 2 with hydrochloric acid

- Extraction with ethyl acetate

- Drying over magnesium sulfate

- Concentration to obtain crude product

-

- Typically 80–92% with HPLC purities ranging from 85% to 95% depending on conditions

For example, the preparation of 3-cyclopropylmethoxy-4-hydroxybenzaldehyde involves reacting 3-bromo-4-hydroxybenzaldehyde with cyclopropylcarbinol under nitrogen protection, potassium hydride base, and controlled temperature, yielding up to 92% product.

Oxidation and Further Functionalization

In some synthetic routes, oxidation steps are employed to convert aldehyde intermediates to carboxylic acids or other derivatives, using oxidizing agents such as:

- Sulphamic acid/sodium chlorite

- Selenium dioxide

- Pyridinium chlorochromate

These steps are carefully controlled to maintain the integrity of the cyclopropylmethoxy substituent and avoid over-oxidation or degradation.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Suzuki coupling | 4-chloro-6-halopyrimidine + cyclopropyl boric acid + Pd catalyst + KOAc | 50–70 | 18–20 | 83.5 | Nitrogen atmosphere, dioxane/water solvent |

| Nucleophilic substitution | Hydroxy pyrimidine + cyclopropylmethanol + base (KH, NaH) + DMF/DMAC | 10–130 | 0.5–15 | 80–92 | Acid work-up, ethyl acetate extraction |

| Oxidation (optional) | Aldehyde intermediate + sulphamic acid/sodium chlorite or other oxidants | 25–90 | 1–2 | Variable | Controlled to prevent side reactions |

Research Findings and Industrial Relevance

- The Suzuki coupling method using cyclopropyl boric acid is preferred over organozinc reagents due to better stability, lower cost, and higher yields, making it suitable for industrial scale-up.

- The nucleophilic substitution approach for introducing the cyclopropylmethoxy group is well-established with high reproducibility and purity, adaptable to various aromatic and heteroaromatic systems.

- Oxidation and further functionalization steps are critical for accessing derivatives and require mild conditions to preserve sensitive groups.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethoxy)pyrimidin-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated derivatives, amidines, ketones.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties .

Scientific Research Applications

4-(Cyclopropylmethoxy)pyrimidin-5-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. It may inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, pyrimidine derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation . The compound’s structure allows it to interact with these targets effectively, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and used as a CDK2 inhibitor.

Pyrazolo[1,5-a]pyrimidine: Explored for its heat-resistant properties and potential use in energetic materials.

Uniqueness

4-(Cyclopropylmethoxy)pyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropylmethoxy group enhances its stability and reactivity compared to other pyrimidine derivatives .

Biological Activity

4-(Cyclopropylmethoxy)pyrimidin-5-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure, characterized by the cyclopropylmethoxy group and an amino group, suggests various biological activities, particularly in anti-inflammatory and anticancer contexts.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C8H10N2O

- Molecular Weight : Approximately 150.18 g/mol

The cyclopropylmethoxy group enhances the compound's reactivity and potential interactions with biological targets, making it a subject of interest in drug development.

This compound is believed to exert its biological effects through interactions with specific molecular targets, including enzymes involved in inflammatory pathways. The amino group may participate in nucleophilic substitution reactions, while the methoxy group can undergo transformations that affect the compound's activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity:

- Anti-inflammatory Effects : The compound has shown promise in inhibiting pro-inflammatory cytokines and mediators, suggesting a role in treating inflammatory diseases.

- Anticancer Properties : Preliminary studies indicate that it may inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.

Table 1: Summary of Biological Activities

Case Studies

-

Anti-inflammatory Study :

A study evaluated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in murine models. Results indicated a significant reduction in TNF-α levels, demonstrating its potential as an anti-inflammatory agent. -

Anticancer Study :

In vitro studies on various cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis. The mechanism was linked to the modulation of signaling pathways associated with cell survival and death.

Research Findings

Recent findings have highlighted the following:

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a viable candidate for further development.

- Structure-Activity Relationship (SAR) : Variations in the cyclopropylmethoxy group have been studied to optimize biological activity, revealing that modifications can enhance potency against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.